1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide
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Overview
Description
1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a cyano group (-CN) and a carboxamide group (-CONH2) attached to the isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative like an acid chloride or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaCN for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
1-Cyanoisoquinoline: Similar compound without the carboxamide group.
Uniqueness
1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which can impart distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
102249-87-6 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-cyano-N,N-dimethyl-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-15(2)13(17)16-8-7-10-5-3-4-6-11(10)12(16)9-14/h3-8,12H,1-2H3 |
InChI Key |
DIHBQISMUSBLTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=CC=CC=C2C1C#N |
Origin of Product |
United States |
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